molecular formula C10H13NO4 B1493767 Methyl 2-(3-amino-4-methoxyphenoxy)acetate CAS No. 1170855-79-4

Methyl 2-(3-amino-4-methoxyphenoxy)acetate

Cat. No. B1493767
CAS RN: 1170855-79-4
M. Wt: 211.21 g/mol
InChI Key: YOGNSEYMIXKHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(3-amino-4-methoxyphenoxy)acetate” is a versatile chemical compound used in scientific research. It has a wide range of applications, including drug discovery, organic synthesis, and material science. The compound has a molecular weight of 211.21 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-amino-4-methoxyphenoxy)acetate” is C10H13NO4 . The InChI code is 1S/C10H13NO4/c1-13-9-4-2-3-7 (10)5-8(9)11)15-6-10 (12)14-2;/h3-5H,6,11H2,1-2H3 .

Scientific Research Applications

Enzymatic Methylation and Demethylation Processes

  • Engelmann, Kaufmann, and Diekert (2001) detailed the enzymatic process involving the transfer of methyl groups from veratrol to a corrinoid protein, highlighting a potential pathway for organic synthesis and degradation processes involving methoxyphenol derivatives (Engelmann, Kaufmann, & Diekert, 2001).

Reaction with Amines

  • Novakov et al. (2017) explored the reaction of a similar compound, methyl 2-(4-allyl-2-methoxyphenoxy)acetate, with adamantan-2-amine and (adamantan-1-yl)methylamine, providing insight into reactions that might be relevant for synthesizing drug intermediates or for functionalization of the core structure for various applications (Novakov et al., 2017).

Chromatographic Determination and Labeling

  • Gatti, Cavrini, Roveri, and Pinzauti (1990) utilized a methyl ester of a related compound for labeling thiols in a chromatographic determination, indicating potential applications in analytical chemistry and biochemistry for detecting biologically important thiols (Gatti et al., 1990).

Oxidative Acetoxylation

  • Quideau, Pouységu, Avellan, Whelligan, and Looney (2001) demonstrated the oxidative acetoxylation of 2-methoxyphenols, a process that could be relevant for synthetic applications involving methoxyphenoxy acetate derivatives to synthesize complex organic molecules, including alkaloids (Quideau et al., 2001).

Thermogenic Agents

  • Howe, Rao, Holloway, and Stribling (1992) identified a compound with a similar structure as a selective beta 3-adrenergic agonist, suggesting potential research applications in studying brown adipose tissue activation and thermogenesis, which could be relevant for obesity and metabolic disorder treatments (Howe et al., 1992).

properties

IUPAC Name

methyl 2-(3-amino-4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNSEYMIXKHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-amino-4-methoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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